An In-depth Technical Guide to Ethyl 4,4,4-trifluorobut-2-ynoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 4,4,4-trifluorobut-2-ynoate: Synthesis, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4,4,4-trifluorobut-2-ynoate is a fluorinated organic compound of significant interest in synthetic chemistry. As an unsymmetrical internal alkyne, its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of complex fluorinated molecules. This guide provides a comprehensive overview of its synthesis, key physical and chemical properties, and its applications in modern organic synthesis, particularly as a reagent for creating diverse molecular architectures.
Physicochemical Properties
The key physical and chemical properties of Ethyl 4,4,4-trifluorobut-2-ynoate are summarized below. This data is essential for its safe handling, storage, and application in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅F₃O₂ | |
| Molecular Weight | 166.10 g/mol | [1] |
| CAS Number | 79424-03-6 | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Boiling Point | 96-98 °C (lit.) | [1][3] |
| Density | 1.162 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n20/D) | 1.350 (lit.) | [1] |
| Flash Point | 43 °F (6.1 °C) | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol. Partly soluble in water. | [3] |
| Linear Formula | CF₃C≡CCO₂C₂H₅ | [1] |
| InChI Key | SFDRHPQGYUYYNX-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C#CC(F)(F)F | [1] |
Synthesis of Ethyl 4,4,4-trifluorobut-2-ynoate
The most reliable and well-documented synthesis of ethyl 4,4,4-trifluorobut-2-ynoate is achieved through the thermolysis of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate.[1] This procedure provides the target compound in high yield and purity.
Synthesis Workflow
The overall synthesis is a two-step process starting from commercially available materials. The workflow involves the formation of a phosphorus ylide intermediate, followed by a thermolysis reaction to yield the final product.
Caption: Workflow for the synthesis of Ethyl 4,4,4-trifluorobut-2-ynoate.
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Step A: Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate
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A 2-L, four-necked, round-bottomed flask is equipped with a nitrogen inlet, a pressure-equalizing funnel, an overhead stirrer, and a thermometer.
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The flask is charged with (carbethoxymethyl)triphenylphosphonium bromide (215 g, 0.5 mol) and 1.1 L of anhydrous tetrahydrofuran (THF).
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The stirred suspension is cooled in an ice-water bath. Triethylamine (150 mL, 1.1 mol) is added dropwise over 5 minutes.
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After stirring for an additional 30 minutes at 5°C, trifluoroacetic anhydride (78 mL, 0.55 mol) is added dropwise, maintaining the reaction temperature between 5–10°C. The addition takes approximately 1 hour.
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The mixture is stirred for 2 hours, then filtered. The precipitate is washed with cold THF.
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The filtrate is concentrated under reduced pressure to yield a yellow oily residue.
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Trituration of the residue with 600 mL of water affords a crystalline product, which is collected by filtration.
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The solid is recrystallized from a hot methanol/water mixture to afford 200–208 g (89–93%) of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate as a pale-yellow, crystalline solid.
Step B: Ethyl 4,4,4-trifluorobut-2-ynoate (Ethyl 4,4,4-trifluorotetrolate)
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A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a large-bore gas exit tube connected to a collection flask in a dry ice-acetone bath.
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The flask is charged with ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (200 g, 0.45 mol) and potassium carbonate (40 g).
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The system is evacuated to 1–2 mm Hg.
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The reaction flask is carefully heated. The phosphorane melts around 150°C, and the evolution of the product begins.
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The mixture is stirred and heated from 160°C to 220°C over a period of 5 hours, during which the product distills and is collected in the cold trap.
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The collected liquid is dried with magnesium sulfate and filtered.
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Distillation at atmospheric pressure affords 59–61 g (79–82%) of ethyl 4,4,4-trifluorobut-2-ynoate as a colorless liquid (bp 97–100°C).[1]
Reactivity and Applications in Synthesis
Ethyl 4,4,4-trifluorobut-2-ynoate is a powerful dienophile and a versatile substrate for various chemical transformations. Its reactivity is dominated by the electron-deficient alkyne, making it an excellent partner in cycloaddition reactions and a substrate for nucleophilic additions.
Key Applications
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Diels-Alder Reactions: It serves as an excellent dienophile in [4+2] cycloaddition reactions to form highly functionalized six-membered rings. For example, it reacts with furan to produce oxanorbornadiene adducts, which are valuable intermediates in medicinal chemistry.[4]
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Organometallic Chemistry: The compound is used to investigate the regioselectivity of insertion reactions into metal-carbon bonds of cyclometalated iridium and rhodium complexes.[3]
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Synthesis of Fluorinated Building Blocks: It is a precursor for other valuable fluorinated synthons. For instance, it can be used to prepare ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate.[4]
Logical Workflow: Application in Diels-Alder Cycloaddition
The following diagram illustrates the general workflow of using ethyl 4,4,4-trifluorobut-2-ynoate as a dienophile in a [4+2] Diels-Alder reaction to generate complex cyclic molecules.
Caption: Role of Ethyl 4,4,4-trifluorobut-2-ynoate in a Diels-Alder reaction.
Safety and Handling
Ethyl 4,4,4-trifluorobut-2-ynoate is a highly flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.
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Handling: Use only in a well-ventilated area or outdoors. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[2]
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
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Storage: Store in a well-ventilated place. Keep the container tightly closed and cool. Store under an inert atmosphere, recommended at 2-8°C.
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Disposal: Dispose of contents and container to an approved waste disposal plant.
